

A Comparative Crystallographic Guide to 2,3-Dioxoindoline-5-sulfonyl Chloride Derivatives

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Compound of Interest

Compound Name: 2,3-Dioxoindoline-5-sulfonyl
chloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallography of **2,3-Dioxoindoline-5-sulfonyl chloride** and its derivatives. While crystallographic data for the parent sulfonyl chloride is not publicly available, this document presents a detailed comparison with structurally related isatin derivatives for which X-ray crystal structures have been determined. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science by providing key structural data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction to 2,3-Dioxoindoline Derivatives

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The isatin scaffold is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of a sulfonyl chloride group at the 5-position of the isatin ring creates a highly reactive intermediate, **2,3-Dioxoindoline-5-sulfonyl chloride**, which serves as a versatile precursor for the synthesis of a diverse library of sulfonamide derivatives. These derivatives are of particular interest as potential therapeutic agents, notably as inhibitors of protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Comparative Crystallographic Data

Due to the limited availability of public crystallographic data for **2,3-Dioxoindoline-5-sulfonyl chloride**, this section provides a comparison with two representative isatin derivatives: 5-Chloroindoline-2,3-dione and an Isatin-s-triazine hydrazone derivative. These compounds share the core isatin scaffold and provide insights into the solid-state conformation and packing of this class of molecules.

Parameter	5-Chloroindoline-2,3-dione	Isatin-s-triazine hydrazone derivative (6c)
Chemical Formula	C ₈ H ₄ ClNO ₂ [1][2]	C ₂₂ H ₂₀ ClFN ₈ O
Molecular Weight	181.58 g/mol	466.90 g/mol
Crystal System	Monoclinic	Triclinic[3][4]
Space Group	P2 ₁ /c	P-1[3][4]
a (Å)	11.1772(3)	10.3368(6)[3][4]
b (Å)	7.92536(13)	11.9804(8)[3][4]
c (Å)	27.0121(7)	12.7250(5)[3][4]
α (°)	90	100.904(4)[3][4]
β (°)	90	107.959(4)[3][4]
γ (°)	90	109.638(6)[3][4]
Volume (Å ³)	2392.82(10)	Not specified
Z	4	Not specified
Key Interactions	N—H...O hydrogen bonds, C—H...O interactions[1]	O...H, C...H, C...C, H...H, N...H, and C...N interactions[3][4]

Experimental Protocols

Synthesis of 2,3-Dioxoindoline-5-sulfonyl chloride

A common method for the synthesis of **2,3-Dioxoindoline-5-sulfonyl chloride** involves the chlorosulfonation of isatin.

Materials:

- Isatin
- Chlorosulfonic acid
- Phosphorus pentachloride

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add isatin to an excess of chlorosulfonic acid at 0 °C.
- Add phosphorus pentachloride portion-wise to the reaction mixture while maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 60-70 °C for 2-3 hours.
- Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
- The precipitate of **2,3-Dioxoindoline-5-sulfonyl chloride** is collected by filtration, washed with cold water, and dried under vacuum.

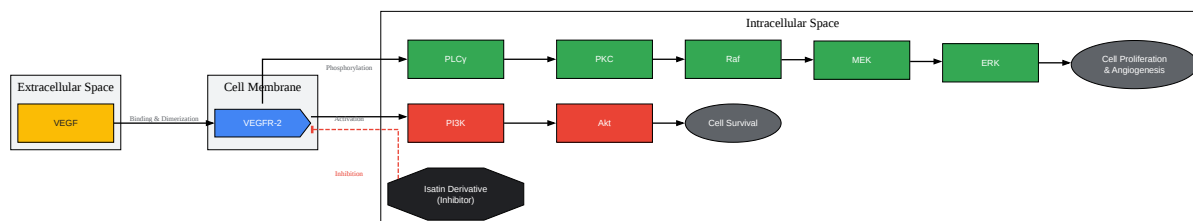
General Protocol for Single Crystal X-ray Diffraction

1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Common solvents include ethanol, methanol, ethyl acetate, and dichloromethane.
2. Data Collection: A single crystal of suitable size and quality is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) and a detector.

3. Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structure is validated using software such as CHECKCIF.

Visualizations

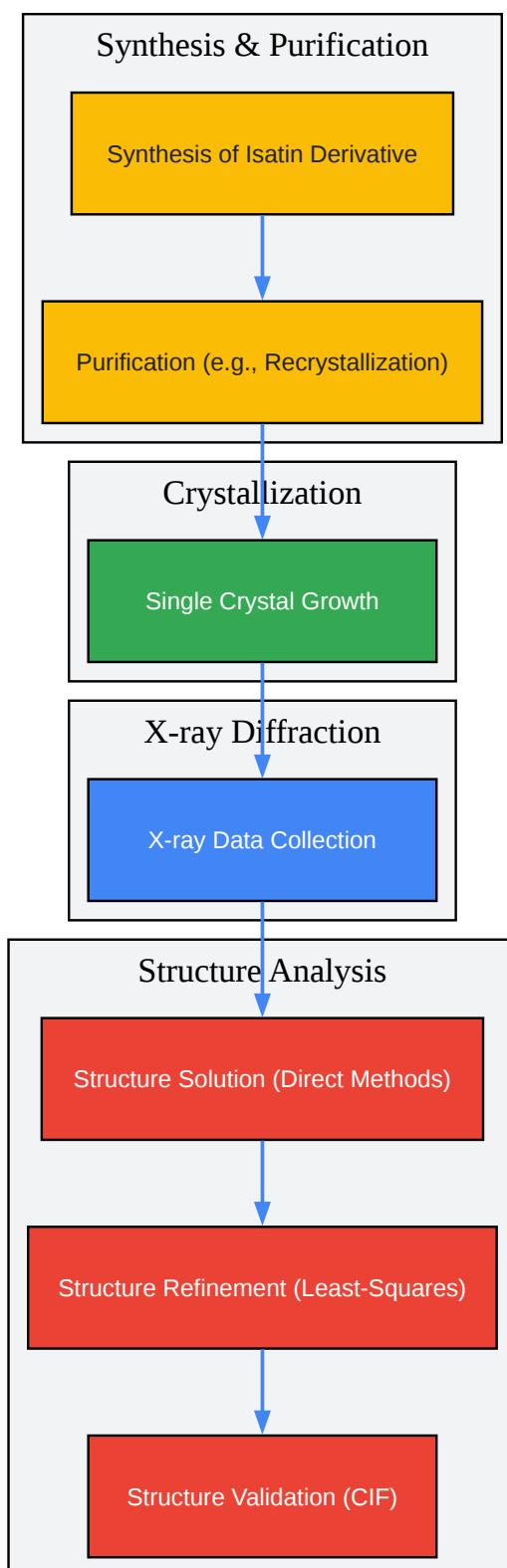
Signaling Pathway



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Caption: VEGFR-2 signaling pathway and its inhibition by isatin derivatives.

Experimental Workflow



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Caption: General experimental workflow for X-ray crystallography.

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